molecular formula C12H14ClN5O2 B2398709 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 689754-28-7

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2398709
M. Wt: 295.73
InChI Key: LRMITMUUQVAMMW-UHFFFAOYSA-N
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Description

“6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C12H14ClN5O2 . It has an average mass of 295.725 Da and a monoisotopic mass of 295.083588 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 535.5±60.0 °C at 760 mmHg, and a flash point of 277.7±32.9 °C . It has 7 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds . Its polar surface area is 95 Å2 .

Scientific Research Applications

Synthesis and Material Science Applications

  • Conjugated Oligoazomethines Synthesis : Research on the synthesis of conjugated and non-conjugated oligoazomethines, which include triazine derivatives, has shown that these compounds exhibit strong inter-macromolecular interactions. These properties suggest their potential application in the development of novel materials with unique photophysical properties (Machado et al., 2009).
  • Polymer Science : A study focused on the synthesis of formaldehyde polymers incorporating substituted triphenoxy and triphenyl derivatives of 1,3,5-triazine demonstrated the potential of these compounds in creating advanced polymeric materials. Such materials could have applications in various industries due to their unique properties (Ninagawa et al., 1979).

Chemical and Biological Investigations

  • Antimicrobial Activity : Derivatives of 1,3,5-triazine, including those with a chloromethyl group, have been synthesized and tested for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
  • Metal Complexes for Biological Applications : Research into the synthesis of metal complexes with triazine derivatives has been conducted, focusing on their potential in medicinal chemistry. These complexes have shown promising efficiencies in vitro against human cancer cell lines, indicating their potential as novel therapeutic agents (Al-Khodir et al., 2019).

Environmental Applications

  • Herbicide Dissipation in Soil : Studies on the dissipation kinetics of soil-applied herbicides, including triazine derivatives, have provided valuable insights into their environmental behavior. This research is crucial for understanding the environmental impact of such compounds and developing strategies for their safe use and disposal (Baer & Calvet, 1999).

properties

IUPAC Name

6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-19-7-3-4-9(20-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMITMUUQVAMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325464
Record name 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662312
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

689754-28-7
Record name 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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